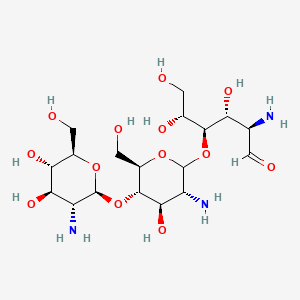

Chitotriose 3hcl

Description

Contextualization of Chitooligosaccharides (COS) in Biological and Chemical Research

Chitooligosaccharides (COS) are oligomers derived from chitin (B13524), the second most abundant natural biopolymer after cellulose, and its deacetylated derivative, chitosan (B1678972). researchgate.netresearchgate.net These compounds, consisting of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine units, have garnered significant attention in scientific research due to their unique physicochemical and biological properties. biorxiv.org Unlike their parent polymers, which often suffer from poor solubility, COS are readily soluble in water, a characteristic that significantly enhances their applicability in various fields. nih.govchitosanlab.com

The production of COS typically involves the chemical or enzymatic hydrolysis of chitin or chitosan. nih.govchitosanlab.com Chemical methods, while efficient, can be harsh and difficult to control, often resulting in a heterogeneous mixture of oligomers. frontiersin.org Enzymatic hydrolysis, on the other hand, offers a more controlled and environmentally friendly approach to producing COS with specific chain lengths. researchgate.net

The biological activities of COS are diverse and well-documented, encompassing antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory effects. isnff-jfb.comfrontiersin.org These properties are attributed to their low molecular weight and high charge density, which facilitate interaction with various biological targets. mdpi.com In the realm of biomedical research, COS are being explored for their potential in areas such as drug delivery, tissue engineering, and as therapeutic agents for a range of conditions. nih.govfrontiersin.org

Significance of Specific Oligosaccharide Chain Lengths: The Case of Chitotriose in Academic Inquiry

A critical factor influencing the biological activity of chitooligosaccharides is their degree of polymerization (DP), or chain length. frontiersin.orgmdpi.com Research has consistently shown that the number of monosaccharide units in an oligosaccharide chain dictates its functional properties. For instance, some studies suggest that longer-chain oligosaccharides (DP > 5) may exhibit more potent biological effects than their shorter-chain counterparts. researchgate.net Conversely, other research highlights the unique activities of shorter oligomers.

Chitotriose, a trimer with a DP of three, has emerged as a subject of specific academic inquiry due to its distinct biological profile. Studies have investigated its potential in various therapeutic applications. For example, research has explored the role of chitotriose as a redox regulator in inflammatory bowel disease, where it was found to alleviate inflammation and restore epithelial function in animal models. nih.gov Another study demonstrated that chitotriose could enhance the antitumor activity of doxorubicin (B1662922) in breast cancer cells. mdpi.com

The antioxidant properties of chitotriose have also been a focus of research. nih.govjst.go.jp In vitro studies have shown that chitotriose can effectively scavenge hydroxyl radicals. nih.govjst.go.jp The specific chain length of three glucosamine (B1671600) units appears to be crucial for these observed effects, distinguishing it from other chitooligosaccharides. The investigation into chitotriose underscores the principle that the biological efficacy of COS is not merely a general property of the class but is intricately linked to their precise molecular structure, particularly the chain length. frontiersin.org

Physicochemical Properties of Chitotriose

| Property | Value | Reference |

| CAS Number | 41708-93-4 | echemi.com |

| Molecular Formula | C18H35N3O13 | echemi.com |

| Molecular Weight | 501.483 g/mol | echemi.com |

| Appearance | White to off-white powder | chemsynlab.com |

| Solubility | Soluble in water and acetic acid | chemsynlab.com |

| Stability | Stable at pH 3-8 | chemsynlab.com |

Selected Research Findings on Chitotriose

| Research Area | Key Finding | Reference |

| Inflammatory Bowel Disease | Chitotriose effectively relieved active inflammation, restored epithelial function, and reduced intestinal fibrosis in a rat model. | nih.gov |

| Antitumor Activity | Chitotriose enhanced the antitumor activity of doxorubicin in MDA-MB-231 breast cancer cells. | mdpi.com |

| Antioxidant Activity | Chitotriose demonstrated potent hydroxyl radical scavenging activity in vitro. | nih.govjst.go.jp |

Structure

3D Structure

Properties

Molecular Formula |

C18H35N3O13 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-amino-4-[(3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |

InChI |

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15-,16+,17-,18?/m0/s1 |

InChI Key |

HBAVVSYNWHLVDB-QYIWZGLHSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for the Preparation and Isolation of Chitotriose 3hcl

Enzymatic Biocatalysis for Controlled Production of Chitotriose 3HCl

Enzymatic methods for producing chitooligosaccharides are gaining traction over chemical approaches due to their specificity, milder reaction conditions, and reduced environmental impact. mdpi.comacs.org By carefully selecting enzymes, substrates, and reaction parameters, the production can be steered towards specific oligomers like chitotriose. mdpi.comresearchgate.net

Optimization of Chitinase (B1577495) and Chitosanase Activity for Specific Oligomer Yields

The yield and composition of chitooligosaccharides are heavily influenced by the type of enzyme used and the optimization of its activity. Chitinases and chitosanases are the primary enzymes employed for the depolymerization of chitin (B13524) and chitosan (B1678972), respectively. frontiersin.org

Chitinases (EC 3.2.1.14) hydrolyze the β-1,4-glycosidic bonds in chitin. They are categorized as endo-chitinases, which randomly cleave internal bonds, and exo-chitinases, which act on the ends of the polymer chain. scirp.orgscispace.com Endo-chitinases are particularly useful for producing a mixture of low molecular weight oligomers, including chitotriose and chitotetraose. scirp.orgnih.govmdpi.com The activity of chitinases is dependent on factors like pH, temperature, and the presence of metal ions. For instance, a purified chitinase from Bacillus paralicheniformis (Chi23) exhibited optimal activity at 50 °C and a pH of 5.0. nih.gov Similarly, chitinases from various Metarhizium anisopliae strains showed maximal production at temperatures between 45% and 62% moisture content and a pH range of 4.0-6.0. scirp.orgresearchgate.net The composition of the culture medium also plays a critical role in chitinase production. brieflands.com

Chitosanases (EC 3.2.1.132) specifically cleave the glycosidic bonds in chitosan. frontiersin.org These enzymes are crucial for producing fully deacetylated chitooligosaccharides. The specificity of chitosanases can be harnessed to produce high yields of particular oligomers. For example, a chitosanase from Bacillus atrophaeus (Csn-SH) primarily hydrolyzed chitosan into chitobiose, chitotriose, and chitotetraose. frontiersin.org Another from Paenibacillus elgii TKU051 was optimized using response surface methodology, achieving ideal conditions at a pH of 5.5 and a temperature of 58.3 °C. mdpi.com A novel chitosanase from Bacillus paramycoides BP-N07 (BpCSN) demonstrated optimal activity at 50 °C and pH 6.0, yielding mainly chitobiose, chitotriose, and chitotetraose after 3 hours of reaction. mdpi.com

Table 1: Optimal Conditions for Enzymatic Production of Chitotriose

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Products | Reference |

|---|---|---|---|---|

| Bacillus paralicheniformis Chi23 | 5.0 | 50 | Chitotriose, Diacetylchitobiose | nih.gov |

| Metarhizium anisopliae | 4.0-6.0 | - | Chitotetraose, Chitotriose | scirp.orgresearchgate.net |

| Bacillus atrophaeus Csn-SH | 5.0 | 45 | (GlcN)₂, (GlcN)₃, (GlcN)₄ | frontiersin.org |

| Paenibacillus elgii TKU051 | 5.5 | 58.3 | (GlcN)₂, (GlcN)₃ | mdpi.com |

| Bacillus paramycoides BP-N07 | 6.0 | 50 | Chitobiose, Chitotriose, Chitotetraose | mdpi.com |

Substrate Engineering from Chitin and Chitosan for Targeted Production

The properties of the initial substrate, whether chitin or chitosan, significantly impact the enzymatic production of chitotriose. The degree of deacetylation (DD), molecular weight, and physical form of the substrate are critical parameters. mdpi.com

For chitin-based production, pretreatment is often necessary to increase the accessibility of the polymer to enzymes due to its highly crystalline and insoluble nature. nih.gov Methods like acid treatment to form colloidal or swollen chitin are common. mdpi.comnih.gov The source of chitin also matters; for example, amorphous chitin has been found to be a more suitable substrate than crystalline forms. researchgate.net

For chitosan-based production, the DD is a key determinant of the final product. Highly deacetylated chitosan is preferred for producing fully deacetylated chitooligosaccharides using chitosanases. mdpi.com For instance, higher reaction rates were observed with more deacetylated chitosan when using an enzyme extract from B. thuringiensis. mdpi.com Conversely, chitosans with a lower DD can be used with certain chitinases to produce partially acetylated chitooligosaccharides, as these enzymes often require an N-acetyl-D-glucosamine residue at the cleavage site. mdpi.com

Bioreactor Design and Process Parameters for Scalable Synthesis

Scaling up the enzymatic production of chitotriose requires careful consideration of bioreactor design and process parameters. Batch reactors are common, but for continuous production and to overcome limitations like substrate insolubility and product inhibition, more advanced systems are being explored. researchgate.net

Enzyme membrane bioreactors, which integrate an ultrafiltration membrane, offer a promising approach for the continuous production of chitooligosaccharides. researchgate.netresearchgate.net This setup allows for the continuous removal of the desired low-molecular-weight products while retaining the enzyme and unreacted substrate, which can lead to higher yields of specific oligomers. researchgate.net For example, a dual-reactor system combining an immobilized enzyme column with an ultrafiltration membrane has been used for the continuous production of chitooligosaccharides. isnff-jfb.com

Process parameters such as substrate concentration, enzyme-to-substrate ratio, reaction time, temperature, and pH must be precisely controlled for scalable and efficient synthesis. researchgate.netfrontiersin.org For instance, in a 10-L bioreactor, optimizing a two-step fermentation process for recombinant E. coli expressing a nodC gene led to a significant increase in chitooligosaccharide yield. frontiersin.org

Controlled Chemical Degradation Approaches for this compound Generation

Chemical methods, particularly acid hydrolysis, offer an alternative route to producing chitooligosaccharides. While generally less specific than enzymatic methods, careful control of reaction conditions can favor the formation of smaller oligomers like chitotriose. nih.govpsu.edu

Acid Hydrolysis Techniques and Product Specificity Considerations

Acid hydrolysis is a well-established method for depolymerizing chitin and chitosan. nih.gov Concentrated hydrochloric acid is commonly used for this purpose. nih.govresearchgate.net The process involves the cleavage of glycosidic linkages, and the rate of this cleavage is influenced by the degree of deacetylation of the starting material. nih.gov

The specificity of acid hydrolysis is generally low, often resulting in a mixture of oligomers. nih.gov However, by controlling factors such as acid concentration, temperature, and reaction time, it is possible to influence the product distribution. For example, controlled acid hydrolysis of chitin has been used to prepare triacetyl-chitotriose with a purity of over 95%. equl.cn Early studies demonstrated that fully deacetylated chitosan can be degraded to chitooligosaccharides in concentrated hydrochloric acid. nih.gov It has been shown that the rate of depolymerization in concentrated acid is significantly higher than the rate of deacetylation. nih.gov

Alternative Chemical Depolymerization Methods

Besides acid hydrolysis, other chemical methods for depolymerizing chitin and chitosan exist. Oxidative degradation using reagents like hydrogen peroxide or nitrous acid is one such alternative. psu.edu Nitrous acid has been found to be specific in its attack on the amino groups of D-glucosamine units, leading to the cleavage of the adjacent glycosidic bond. psu.edu

Hydrothermal treatment, which involves heating the substrate in water at high temperatures (120-180°C) without any catalysts, has also been explored. researchgate.net This method has been shown to be effective for decomposing amorphous chitin and chitosan, while powdered, crystalline forms are more resistant. researchgate.net

Downstream Processing and Purification Strategies for High-Purity this compound

The isolation and purification of chitotriose hydrochloride (this compound) from heterogeneous mixtures of chitooligosaccharides (COS) is a critical step in its production. mt.com Downstream processing aims to separate the target oligosaccharide based on its specific physicochemical properties, such as size, charge, and affinity, to achieve a high degree of purity. mt.com The initial hydrolysate, whether produced by chemical or enzymatic methods, typically contains a range of oligosaccharides with varying degrees of polymerization (DP), as well as unreacted chitosan, monosaccharides, and other by-products. frontiersin.org Therefore, a multi-step purification strategy is often necessary to isolate this compound.

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for the high-resolution separation of individual chitooligosaccharides from a complex mixture. researchgate.net The choice of chromatographic technique depends on the specific properties of the oligosaccharides to be separated.

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume. mdpi.com This technique is widely used for the preparative separation of COS. mdpi.com A column packed with a porous stationary phase, such as Superdex™ 30, can effectively separate COS with different degrees of polymerization, from DP2 up to DP20. mdpi.comnih.gov The separation mechanism relies on the differential diffusion of molecules into the pores of the stationary phase; larger molecules are excluded and elute first, while smaller molecules like chitotriose penetrate the pores and have a longer retention time. mdpi.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. mdpi.com Since the glucosamine (B1671600) units in chitotriose have protonated amino groups in acidic conditions, cation-exchange chromatography is a suitable method for purification. mdpi.comscispace.com The positively charged chitotriose binds to the negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength or pH of the mobile phase. scispace.com For instance, a Dowex (H+) ion-exchange column can be used to separate chitooligosaccharides, with elution performed using a step-wise gradient of HCl. scispace.com This method has been successfully used to recover chitobiose, chitotriose, and chitotetraose from an enzymatic hydrolysate. scispace.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is effective for separating polar and hydrophilic compounds like chitooligosaccharides. mdpi.com It has been successfully employed to separate COS with a degree of polymerization from 2 to 6. mdpi.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical and preparative technique for COS purification. mdpi.com High-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) allows for the simultaneous separation and quantification of glucosamine and chitooligosaccharides from DP2 to DP6 without the need for derivatization. researchgate.net

Immobilized Metal Affinity Chromatography (IMAC): IMAC has also been utilized for the separation of chitooligosaccharides. mdpi.com This technique is based on the specific interaction between the amino groups of the oligosaccharides and metal ions immobilized on the chromatographic matrix. mdpi.com

| Chromatographic Technique | Principle of Separation | Stationary Phase Example | Mobile Phase/Eluent Example | Application in COS Separation |

|---|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Molecular size and hydrodynamic volume | Superdex™ 30, Sephadex G-25 | Aqueous buffers | Separation of COS with DP from 2 to 20. mdpi.comrjpbcs.com |

| Ion-Exchange Chromatography (IEX) | Net charge of the molecule | Dowex (H+) resin | HCl gradient | Purification of (GlcN)2, (GlcN)3, and (GlcN)4. scispace.com |

| Hydrophilic Interaction Chromatography (HILIC) | Polarity and hydrophilicity | Polar stationary phase | High organic solvent concentration | Separation of COS with DP from 2 to 6. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various principles | Varies (e.g., anion exchange) | Varies | Simultaneous determination of GlcN and COS (DP2-6). researchgate.net |

| Immobilized Metal Affinity Chromatography (IMAC) | Specific affinity interactions | Metal-chelated matrix | pH or competitive ligand gradient | Separation of single DP COS. rjpbcs.com |

Membrane Filtration and Precipitation Methods

Membrane filtration and precipitation are often used as initial purification steps or in combination with chromatographic techniques to enrich the fraction containing this compound.

Ultrafiltration (UF): This pressure-driven membrane process separates molecules based on their size and molecular weight. google.com By using membranes with specific molecular weight cut-offs (MWCO), it is possible to fractionate chitooligosaccharides. rjpbcs.com For example, a 1 kDa MWCO membrane can be used to obtain a fraction of COS with a low molecular weight (DP ≤ 6). mdpi.com The process can be designed as a multi-step procedure to first remove high molecular weight chitosan and then to separate oligosaccharides of different sizes. google.com The yield and purity of the desired fraction can be optimized by controlling parameters such as transmembrane pressure. researchgate.net

Nanofiltration (NF): Nanofiltration is another membrane-based separation technique that can be used for the purification of specific chitooligosaccharides. researchgate.net It has been demonstrated to be feasible for purifying COS with a DP of 6 to 8. researchgate.net The retention of chitooligosaccharides during nanofiltration is influenced by factors such as the pH of the feed solution, transmembrane pressure, and temperature. researchgate.net At a lower pH, smaller oligomers like glucosamine and dimer are more permeable, while at a higher pH (e.g., pH 9.0), their retention increases significantly due to structural changes and interactions. researchgate.net

Precipitation: Precipitation using organic solvents is a common method to separate chitooligosaccharides from unreacted chitosan and larger oligomers. mdpi.com Ethanol or acetone (B3395972) can be added to the aqueous solution of the hydrolysate. mdpi.commdpi.com The higher molecular weight fractions will precipitate out, while the lower molecular weight oligosaccharides, including chitotriose, remain in the supernatant. csic.es The supernatant can then be collected, and the solvent removed to yield a concentrated mixture of low DP oligosaccharides, which can be further purified by other methods. csic.es

| Technique | Principle | Key Parameters | Application in COS Separation |

|---|---|---|---|

| Ultrafiltration (UF) | Separation by molecular weight cut-off (MWCO) | Membrane MWCO (e.g., 1 kDa, 10 kDa), Transmembrane pressure | Fractionation of COS to obtain low molecular weight fractions (DP ≤ 6). rjpbcs.commdpi.com |

| Nanofiltration (NF) | Separation based on size and charge interactions | pH, Transmembrane pressure, Temperature | Purification of specific DP ranges, such as DP 6-8. researchgate.net |

| Precipitation | Differential solubility in a solvent/anti-solvent system | Solvent type (e.g., ethanol, acetone), Solvent concentration | Removal of high molecular weight chitosan and larger oligomers. mdpi.comcsic.es |

Elucidation of Enzymatic Interactions and Reaction Mechanisms Involving Chitotriose 3hcl

Substrate Specificity and Kinetic Parameters of Glycoside Hydrolases with Chitotriose

The efficiency and mode of interaction between an enzyme and its substrate are quantified by kinetic parameters and defined by substrate specificity. Chitotriose is a valuable tool in these investigations for several classes of carbohydrate-active enzymes.

Chitinases (EC 3.2.1.14) and β-N-acetylhexosaminidases (EC 3.2.1.52) are central to chitin (B13524) degradation pathways. While both act on chitin-related oligosaccharides, their specificities and kinetic affinities for smaller substrates like chitotriose can differ significantly.

Chitinases hydrolyze the β-1,4-glycosidic bonds in chitin. tau.ac.il Some endo-chitinases can hydrolyze chitotriose, although it is often a product of the degradation of longer chitin chains. For instance, an acidic chitinase (B1577495) from black soybean seeds was shown to hydrolyze synthetic p-nitrophenyl (pNp) and 4-methylumbelliferyl (4-MU) derivatives of chitotriose. plos.org However, for some chitinases, chitotriose is the shortest substrate that can be cleaved, while others require longer chains for efficient binding and catalysis. nsfc.gov.cn Studies on mammalian chitinases using 4-MU-chitotrioside have been instrumental in determining kinetic parameters and substrate specificity. nih.gov For example, the chitinase from Bacillus licheniformis has been assayed using 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose to quantify its activity.

β-N-acetylhexosaminidases typically cleave terminal, non-reducing N-acetyl-D-hexosamine residues from various substrates. megazyme.com These enzymes exhibit broad substrate specificity and are capable of hydrolyzing pyridylaminated chitotriose. uniprot.orgebi.ac.uk The β-N-acetylhexosaminidase from Candida albicans, for example, acts on N,N′,N′′-triacetylchitotriose. nih.gov A specific glycoside hydrolase family 20 (GH20) β-N-acetylhexosaminidase from Lentinula edodes (LeHex20A) demonstrated catalytic efficiency against chitotriose, among other chitooligosaccharides. d-nb.info

The kinetic parameters for some of these enzymes with chitotriose or its derivatives are summarized below.

| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Acidic Chitinase | Black Soybean | 4-MU-GlcNAc₃ | 0.09 | 0.003 | 0.033 | plos.org |

| LeHex20A | Lentinula edodes | (GlcNAc)₃ | 1.1 | 11.2 | 10.2 | d-nb.info |

| Human Lysozyme (B549824) | Human | Chitotriose | - | - | - | caltech.edu |

| Chitinase A (ChiA) | Serratia marcescens | Chitotriose | - | - | - | tau.ac.il |

Table 1: Selected kinetic parameters of enzymes acting on chitotriose and its derivatives. Note: Dashes indicate that specific values were not provided in the cited literature, though the interaction was studied.

Chitosanases (EC 3.2.1.132) are enzymes that hydrolyze the β-1,4-linkages in chitosan (B1678972), a deacetylated derivative of chitin. Their substrate specificity is primarily directed towards D-glucosamine (GlcN) residues. Research indicates that chitotriose, being a fully acetylated oligosaccharide, is generally not a substrate for chitosanases.

Studies on chitosanases from various bacterial sources, such as Bacillus sp. KCTC 0377BP and Bacillus sp. P16, have shown that these enzymes cannot hydrolyze chitotriose. nih.govtandfonline.com Their catalytic activity often requires a longer chain of at least four or five glucosamine (B1671600) residues. nih.govtandfonline.com Instead of being a substrate, chitotriose is frequently observed as a final product of chitosanase-mediated hydrolysis of larger chitooligosaccharides, such as chitohexaose (B1231835). mdpi.comkoreascience.kr For example, an endo-splitting chitosanase from Aspergillus fumigatus was found to produce chitobiose, chitotriose, and chitotetraose from the breakdown of larger substrates. koreascience.kr This indicates that the active site of these chitosanases is structured to accommodate longer, less acetylated chains, making chitotriose an unsuitable substrate for binding and cleavage.

Chitinase and N-Acetylhexosaminidase Interactions

Mechanistic Investigations of Glycosidic Bond Cleavage and Transglycosylation Reactions

The study of how enzymes cleave the glycosidic bonds in chitotriose or use it in synthesis reactions provides fundamental knowledge of their catalytic power.

Glycoside hydrolases from family 18 (GH18), which includes many chitinases, typically employ a substrate-assisted catalytic mechanism. researchgate.netresearchgate.net This mechanism involves the participation of the N-acetyl group of the GlcNAc residue at the -1 subsite of the enzyme's active cleft. The process proceeds through the formation of a key oxazolinium ion intermediate, which results in the retention of anomeric configuration in the product. researchgate.net

High-resolution structural analyses of chitinase A from Serratia marcescens have provided detailed insights into this mechanism. Key acidic residues, such as aspartate (Asp) and glutamate (B1630785) (Glu), are crucial for catalysis. tau.ac.ilresearchgate.net For cleavage to occur, the substrate's sugar ring at the -1 subsite is often distorted from its stable chair conformation into a higher-energy boat or skew-boat form. tau.ac.ilresearchgate.netcaltech.edu This distortion, coupled with protonation of the glycosidic oxygen by a catalytic glutamate residue, facilitates the nucleophilic attack by the carbonyl oxygen of the substrate's own acetamido group on the anomeric carbon, leading to bond cleavage. researchgate.net

Many glycoside hydrolases that act on complex polysaccharides like chitin possess non-catalytic ancillary domains that assist in substrate binding and recognition. nih.govembl.de Chitin-binding domains (ChBDs) are frequently found linked to the catalytic domain of chitinases. man.poznan.plnih.gov These domains function to increase the effective concentration of the enzyme on the surface of the insoluble chitin substrate, thereby enhancing catalytic efficiency. researchgate.net

Active Site Analysis and Catalytic Mechanisms

Structural Biology of Enzyme-Chitotriose 3HCl Complexes

X-ray crystallography has been an invaluable technique for visualizing the precise interactions between enzymes and chitotriose at the atomic level. These structural studies reveal the intricate network of hydrogen bonds and van der Waals forces that govern substrate recognition and positioning within the active site.

Several crystal structures of enzymes in complex with tri-N-acetylchitotriose have been determined. The complex of hen egg-white lysozyme with chitotriose shows the inhibitor bound across subsites A, B, and C of the active site cleft. caltech.edunih.gov These structures highlight an extensive network of hydrogen bonds between the sugar and the protein, as well as with bound water molecules, which are critical for specificity. nih.gov More recently, the high-resolution crystal structure of Serratia marcescens chitinase B (SmChiB) complexed with triacetyl chitotriose has been elucidated, providing further details on the binding mode within a family 18 chitinase. rcsb.orgpdbj.org Similarly, the structure of human chitotriosidase has been solved in complex with a chitooligosaccharide, offering insights into ligand binding and the basis for inhibitor design. nih.gov

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings | Reference |

| Chitinase B (SmChiB) | Serratia marcescens | 8YUI | 1.43 | Detailed view of chitotriose binding in a GH18 active site. | rcsb.orgpdbj.org |

| Hen Egg-White Lysozyme | Gallus gallus | - | 1.75 | Inhibitor bound across subsites A-C, extensive H-bond network. | nih.gov |

| Human Chitotriosidase | Homo sapiens | - | - | Elongated active site cleft, insights into ligand binding. | nih.gov |

| Rice Chitinase (OsChia1b) | Oryza sativa | - | - | Docking simulation showed ChBD binding mode with chitotriose. | nih.gov |

Table 2: Summary of selected structural studies of enzyme-chitotriose complexes. Note: PDB ID and specific resolution may not be available for all studies mentioned in the literature.

X-ray Crystallography Studies of Binding Modes

X-ray crystallography has been an indispensable tool for visualizing the static, three-dimensional arrangement of chitotriose within the active sites of various enzymes at atomic resolution. libretexts.orgbiologiachile.cl These studies provide a detailed map of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition and positioning for catalysis.

For instance, crystallographic studies of hen egg-white lysozyme (HEWL) complexed with chitotriose reveal that the oligosaccharide binds within a deep cleft on the enzyme's surface. psu.edu The binding is stabilized by a network of hydrogen bonds between the acetamido groups of the sugar rings and specific amino acid residues like Aspartate 101 and Asparagine. psu.edu In the case of chitinases, such as human chitotriosidase (CHIT1) and bacterial chitinases, the active site cleft is typically elongated to accommodate longer chitin polymers. plos.orgresearchgate.net Structural data shows that exposed aromatic residues, particularly tryptophan, are frequently positioned along the cleft to engage in CH-π stacking interactions with the sugar rings of the substrate, contributing significantly to binding affinity. nih.govresearchgate.netman.poznan.pl

Docking simulations based on the crystal structure of rice class I chitinase (OsChia1b) with N,N',N''-triacetylchitotriose have shown a binding mode similar to that observed in other plant lectins, highlighting conserved recognition patterns across different protein families. nih.gov The detailed structural insights from these crystallographic analyses are crucial for understanding enzyme specificity and the mechanism of glycosidic bond cleavage. researchgate.net

| Enzyme | Ligand | Key Findings on Binding Mode | Reference |

|---|---|---|---|

| Hen Egg-White Lysozyme (HEWL) | Chitotriose | Binding in a deep cleft; H-bonds involving Asp101 are crucial for interaction with the non-reducing end acetamido group. | psu.edu |

| Human Chitotriosidase (CHIT1) | Chitooligosaccharide | Features an elongated active site cleft lined with aromatic residues for binding long chitin polymers. | plos.orgresearchgate.net |

| Vibrio harveyi Chitinase A (VhChiA) | Inhibitor Analogues | Binding occurs at two hydrophobic areas in the substrate-binding cleft, with Trp-275 and Trp-397 being key interaction sites. | nih.govresearchgate.net |

| Rice Class I Chitinase (OsChia1b) | N,N',N''-triacetylchitotriose (Docking) | Docking simulation showed a binding mode similar to two-domain plant lectin complexes. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Dynamics

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the conformational dynamics of enzyme-ligand interactions in solution. tifrh.res.in NMR studies can characterize motion over a wide range of timescales, revealing how both the enzyme and chitotriose adapt upon binding. nih.govnih.gov

1H-NMR titration experiments have been used to study the interaction between chitotriose and proteins like hevein (B150373) and wheat germ agglutinin (WGA). csic.esoup.com By monitoring chemical shift perturbations of specific protons upon addition of the ligand, researchers can determine binding affinities (association constants) and identify the residues involved in the interaction. researchgate.net Such studies have shown that the binding of chitotriose is often an enthalpically driven process, stabilized by hydrogen bonds and van der Waals forces. oup.comresearchgate.net

| Protein System | NMR Technique | Key Dynamic and Conformational Findings | Reference |

|---|---|---|---|

| Hevein / Chitotriose | 1H-NMR Titration, NOESY | Binding is enthalpically driven; determined association constants and refined solution structure of the complex. | oup.com |

| Wheat Germ Agglutinin (WGA) / Chitotriose | 1H-NMR Titration, NOESY | Demonstrated small carbohydrate-induced conformational changes; binding stabilized by H-bonds and van der Waals forces. | csic.esresearchgate.net |

| Lysozyme / Chitotriose Analogue | 19F-NMR | Used a trifluoroacetyl analog to probe pH-dependent conformational changes, identifying the role of Asp101 ionization. | psu.edu |

| Hen Egg-White Lysozyme (HEWL) / Chitotriose | 15N- and 2H-methyl relaxation | Characterized sub-nanosecond backbone and side-chain dynamics, revealing HEWL is a rigid protein in both free and complexed states. | nih.gov |

Discovery and Characterization of Enzyme Inhibitors Modulated by Chitotriose 3HCl Analogues

The structural and mechanistic knowledge gained from studying chitotriose-enzyme interactions provides a rational basis for the design and discovery of potent and specific enzyme inhibitors. Analogues of chitotriose are particularly valuable as they can mimic the natural substrate or transition state of the enzymatic reaction.

Identification of Competitive and Non-Competitive Inhibitors

Enzyme inhibitors are broadly classified based on their mechanism of action, with competitive and non-competitive being two major types. bgc.ac.in

Competitive inhibitors typically resemble the substrate and bind to the enzyme's active site, directly competing with the substrate. bgc.ac.in An increase in substrate concentration can overcome this type of inhibition. bgc.ac.in A prominent example is Allosamidin , a pseudotrisaccharide isolated from Streptomyces species, which is a potent competitive inhibitor of family 18 chitinases. nih.govresearchgate.net Its structure mimics the oxazolinium ion intermediate formed during chitin hydrolysis, allowing it to bind tightly to the active site. researchgate.netfrontiersin.org Similarly, the aminoglycoside antibiotic Kasugamycin was discovered to be a competitive inhibitor of various GH18 chitinases, binding to the substrate-binding cleft in a mode similar to the substrate itself. frontiersin.org

Non-competitive inhibitors bind to the enzyme at a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. bgc.ac.in This type of inhibition is not typically reversed by increasing the substrate concentration. bgc.ac.inPsammaplin A , a brominated tyrosine derivative, has been identified as a non-competitive inhibitor of chitinase B from Serratia marcescens. nih.govnih.govresearchgate.net Crystallographic studies suggest that a disordered Psammaplin A molecule binds near the active site, inducing its inhibitory effect. nih.govnih.gov

| Inhibitor | Analogue Type | Inhibition Type | Target Enzyme Family | Reference |

|---|---|---|---|---|

| Allosamidin | Pseudotrisaccharide | Competitive | GH18 Chitinases | nih.govresearchgate.netfrontiersin.org |

| Chitotriose Thiazolines | Substrate/Transition-State Analogue | Competitive | GH18 Chitinases | frontiersin.orgbenthamdirect.com |

| Kasugamycin | Aminoglycoside | Competitive | GH18 Chitinases | frontiersin.org |

| Psammaplin A | Brominated Tyrosine Derivative | Non-competitive | GH18 Chitinase B (S. marcescens) | nih.govnih.govresearchgate.net |

Structure-Function Relationships in Chitinase Inhibition

The inhibitory mechanism of Allosamidin is a classic example of structure-function relationships. Its pseudotrisaccharide structure, particularly the N-acetyl-D-allosamine moiety, is designed to occupy the -1 subsite of the chitinase active cleft and mimic the shape and charge of the oxazolinium ion reaction intermediate. frontiersin.org This mimicry leads to very tight, competitive binding. researchgate.net Synthetic analogues, such as chitotriose thiazolines , were designed based on this principle, incorporating a thiazoline (B8809763) ring to serve as a nonhydrolyzable analogue of the transition state, resulting in potent chitinase inhibition. frontiersin.orgbenthamdirect.com

In contrast, studies on a series of non-substrate-like inhibitors for Vibrio harveyi chitinase A revealed that hydrophobic interactions are a primary driver of binding. nih.govresearchgate.net Crystallographic evidence showed these inhibitors occupying two hydrophobic areas within the substrate-binding cleft, with tryptophan residues (Trp-275 and Trp-397) playing a critical role. nih.govresearchgate.net Mutating Trp-275 to glycine (B1666218) dramatically reduced the binding affinity for all tested inhibitors, confirming the functional importance of this hydrophobic interaction for inhibition. researchgate.net This highlights that even for enzymes that process polar carbohydrates, hydrophobic contacts can be effectively exploited in inhibitor design.

Investigation of Biological Functions and Underlying Mechanistic Pathways of Chitotriose 3hcl

Modulation of Plant Immune Responses and Elicitor Activity

Chitotriose and other chitooligosaccharides act as elicitors, triggering innate immune responses in plants. nih.gov This recognition of "non-self" molecules is a fundamental aspect of plant defense against potential pathogens. nih.govfrontiersin.org

Plants possess pattern recognition receptors (PRRs) on their cell surfaces that detect microbe-associated molecular patterns (MAMPs), such as chitin (B13524) fragments. frontiersin.orgapsnet.orgfrontiersin.org This recognition is the first step in initiating a defense response known as PAMP-triggered immunity (PTI). apsnet.orgmdpi.com

While longer-chain chitooligosaccharides like chitohexaose (B1231835) are potent elicitors, the role of chitotriose in directly triggering a significant immune response can be less pronounced in some plant species. apsnet.orgapsnet.org For instance, in the moss Physcomitrella patens, chitohexaose, but not chitotriose, was found to trigger a significant calcium ion (Ca2+) response, a key event in immune signaling. apsnet.orgapsnet.org However, the perception of chitooligosaccharides is complex and can involve a variety of LysM-containing receptor-like kinases (RLKs) and receptor-like proteins (RLPs). apsnet.orgresearchgate.net These receptors, upon binding to chitin fragments, can initiate downstream signaling cascades. apsnet.orgnih.gov In Arabidopsis thaliana, the chitin elicitor receptor kinase 1 (CERK1) is a major co-receptor in chitin response. apsnet.orgapsnet.org

It is important to note that some fungal pathogens have evolved mechanisms to evade this detection. For example, the AVR4 elicitor from the fungus Cladosporium fulvum can bind to chitotriose units on the fungal cell wall, effectively shielding them from degradation by plant chitinases and subsequent recognition by plant PRRs. researchgate.net

The recognition of chitooligosaccharides by plant PRRs leads to the activation of a signaling cascade that results in the expression of numerous defense-related genes. nih.govmdpi.com These genes encode for a variety of defense proteins, including pathogenesis-related (PR) proteins and enzymes involved in the biosynthesis of phytoalexins. nih.govfrontiersin.org Phytoalexins are low molecular weight antimicrobial compounds that accumulate at the site of infection and play a direct role in inhibiting pathogen growth. numberanalytics.com

Studies have shown that treatment with chitooligosaccharides can induce the transcription of hundreds of genes in plants like Arabidopsis and rice. nih.gov This includes genes for transcription factors, such as WRKYs, which are key regulators of plant defense responses. nih.gov The production of phytoalexins like camalexin (B168466) in Arabidopsis and pisatin (B192138) in pea is a well-documented response to elicitors, including chitosan (B1678972) and its oligomers. numberanalytics.commdpi.com For example, chitosan can induce the accumulation of the isoflavonoid (B1168493) phytoalexin pisatin in pea tissue. mdpi.com

The perception of chitotriose and other chitin fragments at the cell surface initiates a complex intracellular signaling cascade. A rapid influx of calcium ions (Ca2+) into the cytoplasm is one of the earliest responses. apsnet.orgnih.gov This increase in cytosolic Ca2+ acts as a second messenger, activating downstream components of the defense pathway. apsnet.orgnih.gov

This calcium signal often precedes the activation of mitogen-activated protein kinase (MAPK) cascades. apsnet.orgmdpi.comnih.gov MAPK cascades are crucial signaling modules that amplify and transduce the initial elicitor signal, leading to the phosphorylation of various target proteins, including transcription factors that regulate the expression of defense genes. nih.govimrpress.com In Arabidopsis, MPK3 and MPK6 are rapidly activated by chitin. nih.gov This signaling network ultimately orchestrates a broad-spectrum defense response, including the production of reactive oxygen species (ROS), cell wall reinforcement, and the synthesis of antimicrobial compounds. nih.govfrontiersin.org

The signaling pathways triggered by pathogenic and symbiotic microbes can share common components. For instance, the chitin receptor CERK1 is not only involved in defense against pathogenic fungi but also in the accommodation of beneficial arbuscular mycorrhizal fungi. frontiersin.org

Induction of Defense-Related Gene Expression and Phytoalexin Production

Influence on Microbial Systems and Antifungal Mechanisms

Chitotriose and related compounds can directly impact the growth and viability of various microorganisms, particularly fungi.

Chitooligosaccharides, including chitotriose, have demonstrated antifungal activity. mdpi.comnih.gov The primary target of this activity is often the fungal cell wall, a structure essential for maintaining cell integrity and protecting against environmental stress. asm.org Chitin is a major component of the cell wall of most fungi. mdpi.com

Enzymes like chitinases can degrade chitin, weakening the cell wall and leading to fungal growth inhibition. nih.govmdpi.comscielo.br The products of this degradation, such as chitobiose and chitotriose, can also contribute to the antifungal effect. mdpi.com While the precise mechanism of action for chitooligosaccharides is not fully understood, it is believed to involve binding to the fungal plasma membrane and disrupting its integrity. mdpi.com Some studies suggest that the antifungal protein AFP from Aspergillus giganteus inhibits chitin synthesis in sensitive fungi. universiteitleiden.nl Furthermore, combining chitooligomer-binding monoclonal antibodies with antifungal drugs like amphotericin B has been shown to inhibit the growth of the fungus Cryptococcus neoformans. asm.org

The effectiveness of different chitinases in inhibiting fungal growth can vary. Plant chitinases, which often function as endochitinases, have been found to be more effective antifungal agents than many bacterial exochitinases. researchgate.netjmb.or.kr

Chitotriose and other chitooligosaccharides can also influence bacterial growth and metabolism. For some bacteria, these compounds serve as a valuable source of carbon and nitrogen. karger.comresearchgate.netnih.gov Bacteria such as Escherichia coli possess specific operons, like the chb operon, which are involved in the uptake and metabolism of chitooligosaccharides. asm.org

The utilization of chitotriose by E. coli requires a specific chitoporin for its transport across the outer membrane. asm.org Once inside the cell, chitooligosaccharides are metabolized through a series of enzymatic steps. For instance, the chbG gene in the chb operon encodes a deacetylase that is essential for the catabolism of acetylated chitooligosaccharides like chitobiose and chitotriose. asm.org In some cases, chitosanase displayed on the surface of Lactobacillus plantarum can convert chitosan into chitooligosaccharides, with chitobiose and chitotriose being the main products. nih.gov

The ability to utilize chitin and its derivatives is widespread among bacteria and plays a significant role in nutrient cycling in various ecosystems. researchgate.net Chitinolytic bacteria secrete enzymes that break down chitin into smaller oligomers and monomers, which are then transported into the cell for use as nutrients. karger.comresearchgate.net

Modulation of Microbial Community Structures

Chitotriose and other chitooligosaccharides (COS) are recognized for their prebiotic activity, meaning they can modulate the composition and activity of microbial communities, particularly within the gut. nih.gov As these oligosaccharides are resistant to digestion by human enzymes, they become available as a carbon and energy source for specific gut microbes. mdpi.com This selective fermentation promotes the growth of beneficial bacteria, which in turn can suppress the proliferation of pathogenic species through competitive exclusion and the production of antimicrobial metabolites like short-chain fatty acids (SCFAs). mdpi.com

In vitro and in vivo studies have demonstrated that COS, including trimers like chitotriose, can significantly promote the growth of probiotic genera such as Bifidobacterium and Lactobacillus. mdpi.comresearchgate.netfrontiersin.org Research on related chitin-derivatives like chitin-glucan has shown a notable increase in butyrate-producing bacteria, including species from the genus Roseburia and, in some cases, Faecalibacterium prausnitzii. mdpi.com This shift in the microbial landscape is associated with improved gut health. For example, supplementation with COS in animal models has been linked to an increase in beneficial intestinal bacteria like Akkermansia while decreasing populations of bacteria associated with inflammation, such as Erysipelatoclostridium. researchgate.net

Beyond the gut, chitin-based compounds have also been shown to alter microbial communities in other environments. For instance, the addition of chitin to agricultural soil has been observed to cause significant shifts in the structure of both bacterial and fungal communities, specifically increasing the abundance of groups like Actinobacteria and Oxalobacteraceae.

Table 1: Effects of Chitooligosaccharides (COS) on Microbial Genera

| Microbial Genus/Group | Observed Effect | Reference |

|---|---|---|

| Bifidobacterium | Growth Promotion | mdpi.comresearchgate.netrsc.org |

| Lactobacillus | Growth Promotion | mdpi.comfrontiersin.org |

| Roseburia | Increased Abundance | mdpi.com |

| Faecalibacterium | Increased Abundance | mdpi.com |

| Akkermansia | Increased Abundance | researchgate.net |

| Actinobacteria | Increased Abundance (in soil) |

Immunological Modulation in In Vitro and Model Organism Systems (Mechanistic Studies)

Chitotriose 3HCl and related chitooligosaccharides are potent immunomodulators, capable of activating various components of the innate immune system. Their effects are mediated through specific interactions with immune cells, triggering intracellular signaling cascades that result in a tailored immune response.

Activation of Innate Immune Cells and Associated Signaling Pathways

Chitotriose acts as a microbe-associated molecular pattern (MAMP), a conserved molecular signature that is recognized by the innate immune system. The primary innate immune cells activated by chitooligosaccharides are macrophages and dendritic cells (DCs). scielo.brresearchgate.net Studies on chitin fragments have shown they can also induce the accumulation of other innate cells like eosinophils and basophils and promote the development of alternatively activated macrophages. biorxiv.org

The activation of these cells is initiated by the binding of chitooligosaccharides to pattern recognition receptors (PRRs) on the cell surface. This recognition triggers intracellular signaling cascades that orchestrate the cellular response. The two most prominent pathways activated by COS are:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a central signaling pathway in immunity. Upon receptor activation, a cascade involving IκB kinase (IKK) leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). wikipedia.org This releases the NF-κB complex (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of genes for pro-inflammatory cytokines and other immune mediators. wikipedia.orgmdpi.com Studies have confirmed that the immunomodulatory effects of N-acetyl chitooligosaccharides are associated with the NF-κB pathway. mdpi.comnih.gov

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway involves a series of protein kinases that sequentially phosphorylate and activate one another, including key members like ERK, JNK, and p38. thermofisher.com Activation of the MAPK pathway is crucial for transducing extracellular signals into cellular responses, such as cytokine production and cell proliferation. mdpi.com In both plant and animal models, chitin and its oligomers have been shown to activate MAPK signaling pathways. scielo.brnih.govresearchgate.net

Profiling of Cytokine and Chemokine Production

The activation of macrophages and dendritic cells by this compound leads to the production and secretion of a variety of cytokines and chemokines, which are small proteins that mediate communication between immune cells and orchestrate the inflammatory response. The specific profile of cytokines produced can vary depending on the size and concentration of the oligosaccharide.

Research shows that N-acetyl chitooligosaccharides can stimulate macrophages to produce pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov Similarly, other studies using various chitooligosaccharides have confirmed the induction of TNF-α and IL-6. rsc.orgfrontiersin.org

Interestingly, the immune response is not purely pro-inflammatory. Smaller chitin fragments and certain concentrations of COS have been shown to induce the production of the key anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govplos.orgaai.org This suggests a dual regulatory capacity, where chitotriose might initiate an inflammatory response to a perceived pathogen while also triggering mechanisms to control and resolve that inflammation. For instance, low concentrations of chitin particles tend to induce high levels of IL-10, whereas higher concentrations favor strong TNF-α secretion. plos.org

Table 2: Cytokine Production by Macrophages in Response to Chitooligosaccharides (COS)

| Cytokine | Type | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory | Increased Production | nih.govmdpi.comrsc.org |

| IL-1β | Pro-inflammatory | Increased Production | mdpi.comrsc.org |

| IL-6 | Pro-inflammatory | Increased Production | mdpi.comrsc.orgplos.org |

| IL-10 | Anti-inflammatory | Increased Production | nih.govplos.orgnih.gov |

| IP-10 | Chemokine | Increased Production | rsc.org |

Interaction with Cellular Receptors and Intracellular Effectors

The immunomodulatory functions of this compound are predicated on its specific binding to cellular receptors. The primary receptors on innate immune cells that recognize chitooligosaccharides include:

Toll-like Receptors (TLRs): TLRs are a major class of PRRs. Studies have specifically implicated TLR2 and TLR4 in the recognition of chitin and its derivatives. nih.govbiorxiv.orgmdpi.com The interaction can be size-dependent, with different oligomers potentially showing preference for different TLRs. biorxiv.org

Dectin-1: This C-type lectin receptor is known to recognize β-glucans but also participates in the recognition of chitin fragments, often working in concert with TLRs to mediate cytokine production. nih.govaai.org

Mannose Receptor (MR): This is another C-type lectin receptor that can bind to the carbohydrate structures of pathogens. It has been identified as a key receptor for chitooligosaccharides on macrophages, mediating their activation. nih.govfrontiersin.org

Once these receptors are engaged by chitotriose, the signal is transduced into the cell, leading to the activation of intracellular effectors. These effectors are the downstream molecules that execute the cellular response. Key intracellular effectors in the chitotriose-activated pathways include:

NF-κB subunits (p65/p50): As the terminal transcription factors of the canonical NF-κB pathway, these proteins are critical effectors that directly bind to DNA and initiate the transcription of immune-related genes. wikipedia.orgmdpi.com

MAP kinases (ERK, JNK, p38): These kinases are central effectors in the MAPK pathway. Once phosphorylated, they activate a wide range of substrates, including other kinases and transcription factors, thereby regulating the expression of genes involved in inflammation and cellular stress responses. mdpi.comscielo.br

Advanced Analytical and Characterization Techniques for Chitotriose 3hcl Research

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This accuracy allows for the determination of the elemental composition of a molecule and is invaluable for the identification and purity assessment of Chitotriose 3HCl. infinitalab.commeasurlabs.com

HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, a critical capability when dealing with complex biological samples or synthetic reaction mixtures. For this compound, HRMS provides an exact mass measurement, which can be compared to the theoretical mass calculated from its chemical formula (C₂₄H₄₁N₃O₁₆·3HCl) to confirm its identity. ludger.com The high resolution also enables the detection of trace impurities or contaminants that might alter the compound's properties. infinitalab.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the chitotriose molecules for HRMS analysis. infinitalab.com

Key Applications of HRMS in this compound Research:

Confirmation of Molecular Formula: Provides highly accurate mass measurements to confirm the elemental composition.

Impurity Profiling: Detects and identifies by-products and contaminants from synthesis or degradation.

Structural Information: Fragmentation patterns in MS/MS experiments can help elucidate the structure of the oligosaccharide. infinitalab.com

Chromatographic Separations for Quantitative and Qualitative Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of chitotriose and other chitooligosaccharides (COS) from complex mixtures. mdpi.comresearchgate.net These methods are essential for monitoring the production and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of chitooligosaccharides. mdpi.com Various HPLC modes can be employed, including size-exclusion, ion-exchange, and hydrophilic interaction chromatography (HILIC). mdpi.comnih.gov HILIC, in particular, has proven effective for separating polar and hydrophilic compounds like chitotriose. mdpi.com

In many studies, HPLC is used to analyze the products of enzymatic hydrolysis of chitin (B13524) or chitosan (B1678972) to produce chitotriose. nih.govscispace.com The retention time of chitotriose on the HPLC column allows for its identification and quantification by comparing it to a known standard. scispace.comqa-bio.com Furthermore, HPLC can be coupled with detectors like refractive index (RI) detectors or mass spectrometers (LC-MS) for enhanced sensitivity and structural information. scispace.com The purity of chitotriose preparations can also be assessed using HPLC, with a single, sharp peak indicating a high degree of purity. cosmobio.co.jp

Table 1: HPLC Analysis of Chitotriose This is an interactive table. Please click on the headers to sort the data.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Commonly used columns include amino-based or HILIC columns for separating polar oligosaccharides. | scispace.com |

| Mobile Phase | Typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. | measurlabs.com |

| Detection | Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). | nih.govscispace.com |

| Application | Quantification, purity assessment, and monitoring of enzymatic production. | nih.govqa-bio.comcosmobio.co.jp |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and efficient method for the separation and quantification of underivatized carbohydrates, including chitooligosaccharides. mdpi.comnih.gov This technique is particularly useful for analyzing mixtures of fully and partially acetylated COS. csic.es

HPAEC-PAD takes advantage of the weak acidic nature of the hydroxyl groups of carbohydrates, which can be ionized at high pH, allowing for their separation on an anion-exchange column. The pulsed amperometric detector provides sensitive and specific detection of the eluted oligosaccharides without the need for derivatization. mdpi.comnih.gov This method has been successfully used to separate and quantify chitooligosaccharides ranging from a degree of polymerization (DP) of 2 to 6 and beyond. mdpi.comrsc.org The elution order in HPAEC is often dependent on the degree of polymerization. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and conformational analysis of molecules like this compound. nih.gov It provides information about the chemical environment of individual atoms within the molecule.

1H, 13C, and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural characterization of chitotriose. jchps.com The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum provide information about the number and connectivity of protons in the molecule. jchps.comresearchgate.net ¹³C NMR provides information on the carbon skeleton.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals and for determining the glycosidic linkages between the N-acetylglucosamine units. mdpi.comwikipedia.orgyoutube.com

COSY experiments identify protons that are coupled to each other, typically through two or three bonds. youtube.com

HSQC correlates directly bonded proton and carbon atoms. wikipedia.orgyoutube.com

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is essential for determining the linkages between sugar units. mdpi.comyoutube.com

Quantitative NMR (qNMR) can also be used to accurately determine the concentration of chitotriose in a sample. ludger.comqa-bio.com

Table 2: Key NMR Techniques for this compound Analysis This is an interactive table. Please click on the headers to sort the data.

| NMR Technique | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Number of different types of protons, their chemical environment, and relative numbers. | nih.govjchps.com |

| ¹³C NMR | Information about the carbon framework of the molecule. | mdpi.com |

| COSY | Identifies spin-spin coupling between neighboring protons. | mdpi.comyoutube.com |

| HSQC | Shows direct one-bond correlations between protons and carbons. | mdpi.comwikipedia.org |

| HMBC | Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for linkage analysis. | mdpi.comyoutube.com |

| qNMR | Accurate determination of the quantity of the compound. | ludger.comqa-bio.com |

Conformational Analysis in Solution

The biological activity of chitotriose is intimately linked to its three-dimensional structure in solution. NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, is a powerful technique for studying the conformation of oligosaccharides. nih.gov

Microarray Platforms for High-Throughput Ligand-Protein Interaction Studies

Microarray technology provides a powerful platform for the high-throughput screening of biomolecular interactions, enabling the simultaneous analysis of a single ligand against hundreds or thousands of potential protein partners. In the context of this compound, protein microarrays are particularly valuable for identifying and quantifying its binding to chitinases, lectins, and other carbohydrate-binding proteins (CBPs).

The fundamental principle involves the immobilization of a library of purified proteins onto a solid support, such as a coated glass slide, creating a high-density grid. A solution containing a labeled form of the chitotriose ligand is then incubated with the array. The chitotriose molecule is typically functionalized with a fluorescent dye (e.g., a cyanine (B1664457) dye like Cy3 or Cy5) to enable detection. After incubation and washing steps to remove non-specific binders, the array is scanned with a laser, and the fluorescence intensity at each spot is measured. This intensity is directly proportional to the amount of chitotriose bound to that specific protein, providing a comprehensive binding profile.

This approach offers several advantages for this compound research:

Discovery of Novel Interactors: It allows for unbiased screening of large protein libraries, facilitating the discovery of previously unknown chitin-binding proteins.

Specificity Profiling: By comparing the binding signal of chitotriose across a panel of related proteins (e.g., different chitinase (B1577495) families or lectins from various species), researchers can precisely map its binding specificity.

Quantitative Analysis: With appropriate calibration, the fluorescence signal can be used to estimate binding affinities (e.g., dissociation constants, Kd), allowing for a quantitative comparison of interaction strengths.

A representative study might involve screening a fluorescently-labeled chitotriose derivative against a custom-designed "chito-protein" microarray. Such an array would contain various chitin-modifying enzymes, carbohydrate-binding modules (CBMs), and pattern recognition receptors from microbial, plant, and animal sources. The results from such an experiment can reveal subtle differences in how homologous proteins recognize this fundamental chitin fragment.

Below is a data table representing hypothetical findings from a protein microarray experiment screening Cy3-labeled Chitotriose against a selection of proteins.

| Protein Target | Binding Signal (Relative Fluorescence Units) | Estimated Kd (μM) | Interpretation |

|---|---|---|---|

| Chitinase A1 Bacillus circulans | 9850 | 15 | Strong binding, consistent with the substrate-binding cleft of a known chitinolytic enzyme. |

| Lysozyme (B549824) Hen Egg White | 4520 | 85 | Moderate binding, reflecting the known ability of lysozyme to bind short chitin oligomers. |

| CBM Family 5, Module 2 (CBM5-2) Cellulomonas fimi | 8970 | 22 | High-affinity interaction, indicating a strong and specific recognition by this non-catalytic chitin-binding module. |

| Wheat Germ Agglutinin (WGA) Triticum aestivum | 7300 | 40 | Strong binding, as expected for a lectin with high specificity for N-acetylglucosamine oligomers. |

| Bovine Serum Albumin (BSA) Control | 150 | >1000 | Negligible binding, confirming the specificity of the interactions observed with other proteins. |

Fluorescence-Based Probes for In Situ Enzyme Activity Mapping and Localization

While microarrays excel at identifying binding partners, fluorescence-based probes derived from chitotriose are designed to report on dynamic enzymatic activity directly within complex biological environments, such as living cells or tissues. These chemical tools, often called "activity-based probes" (ABPs) or "fluorogenic substrates," provide crucial spatiotemporal information about where and when specific enzymes are active.

The design of such a probe for monitoring chitinase activity typically involves chemically modifying the this compound scaffold. A common strategy is to attach a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to the reducing end of the trisaccharide via a glycosidic bond. In this intact state, the fluorescence of the reporter molecule is either inherently low or actively suppressed by a linked quencher group. When a chitinase recognizes and cleaves the chitotriose backbone, the fluorophore is released, leading to a dramatic increase in fluorescence signal.

Key features of these probes include:

Specificity: The chitotriose core acts as the recognition element, directing the probe to the active site of chitinases.

Signal Transduction: Enzymatic cleavage provides an irreversible chemical reaction that triggers a clear "turn-on" fluorescent signal.

In Situ Application: Because the signal is generated only in the presence of active enzymes, these probes can be used to visualize enzymatic hotspots in real-time using techniques like confocal laser scanning microscopy or flow cytometry.

For example, a probe could be constructed by linking chitotriose to 7-Amino-4-methylcoumarin (AMC). The resulting non-fluorescent conjugate, Chitotriose-AMC, would be cell-permeable. Upon encountering an active intracellular chitinase (e.g., within the phagosome of a macrophage that has engulfed a fungus), the enzyme would cleave the glycosidic bond, liberating the highly fluorescent AMC molecule. The resulting localized blue fluorescence would pinpoint the exact subcellular compartment where chitin degradation is occurring.

This methodology allows researchers to move beyond static measurements of enzyme levels (e.g., via Western blot) and instead visualize the functional consequence—the catalytic activity itself—providing a more accurate picture of the biological process.

The table below summarizes examples of hypothetical fluorescence-based probes built upon a chitotriose scaffold for enzyme activity mapping.

| Probe Designation | Fluorophore/Quencher System | Target Enzyme Class | Principle of Detection | Primary Application |

|---|---|---|---|---|

| CT-AMC | 7-Amino-4-methylcoumarin (AMC) | Endochitinases, Lysozymes | Cleavage of the glycosidic bond releases the fluorescent AMC fluorophore from the non-fluorescent chitotriose conjugate. | Quantifying chitinase activity in cell lysates; visualizing activity in subcellular compartments (e.g., phagosomes). |

| CT-Resorufin | Resorufin | Chitinases | Enzymatic cleavage releases resorufin, a highly fluorescent product with a red-shifted emission spectrum. | High-throughput screening for chitinase inhibitors; real-time activity assays in complex media. |

| FQ-CT-DNP | Fluorescein (Fluorophore) / Dinitrophenyl (Quencher) | Endochitinases | FRET-based probe. The intact probe is quenched. Enzymatic cleavage separates the fluorophore and quencher, restoring fluorescence. | Mapping spatiotemporal dynamics of extracellular chitinase secretion by microbes in biofilms. |

| N3-CT-BDP | Azide (B81097) (N3) handle / BODIPY (Fluorophore) | Activity-Based Probes (ABPs) | The probe covalently links to the enzyme's active site. The azide handle is then used for "click" chemistry to attach a fluorophore (BODIPY). | Labeling and identifying specific active chitinases within a complex proteome for subsequent analysis by gel electrophoresis. |

Rational Design and Synthesis of Chitotriose 3hcl Derivatives for Functional Studies

Chemical Modification Strategies for Tailored Physicochemical and Biological Properties

Chemical modifications of chitotriose are instrumental in altering its fundamental characteristics, thereby influencing its interactions with biological systems. Key strategies include the precise control of acetylation and deacetylation patterns and the attachment of other molecules through glycosylation and conjugation.

Acetylation and Deacetylation Pattern Control

The degree and pattern of acetylation are critical determinants of the physicochemical and biological properties of chitosan (B1678972) and its oligomers, including chitotriose. researchgate.netsci-hub.semdpi.com The process of removing acetyl groups (deacetylation) from chitin (B13524), the parent polymer of chitotriose, is typically achieved through treatment with concentrated alkaline solutions, such as sodium hydroxide (B78521) (NaOH), often at elevated temperatures. researchgate.netsci-hub.semdpi.com This process converts the N-acetyl-D-glucosamine units into D-glucosamine units, introducing primary amino groups. researchgate.net

The degree of deacetylation (DD) significantly impacts solubility, with higher deacetylation generally leading to increased solubility in acidic aqueous solutions. mdpi.com This is because the newly formed amino groups can be protonated, leading to a polycationic nature. sci-hub.se Conversely, a high degree of acetylation can reduce solubility. researchgate.net The pattern of acetylation along the oligosaccharide chain also plays a crucial role in its biological activity. mdpi.com

The chemical modification of chitotriose can involve N-acylation to introduce different functional groups. For instance, N-monochloroacetylation of chitotriose trihydrochloride has been used to prepare N,N',N"-tri(monochloro)acetylchitotriose, a precursor for synthesizing higher-molecular-weight oligomers. nih.gov

Glycosylation and Conjugation Approaches

Glycosylation and conjugation are powerful strategies to enhance or alter the functionality of chitotriose. These approaches involve attaching other sugar molecules (glycosylation) or different types of molecules (conjugation) to the chitotriose backbone.

Glycosylation can be achieved through chemical methods, which provide control over the structure of the resulting glycan and the linkage to the protein or other molecule. ox.ac.uk This allows for the synthesis of well-defined glycoconjugates for functional studies. ox.ac.uk

Conjugation of chitotriose to proteins, such as bovine serum albumin (BSA), has been demonstrated as a method to create neoglycoproteins. ox.ac.ukox.ac.ukox.ac.uk These constructs are valuable tools for investigating carbohydrate-protein interactions. ox.ac.uk One common strategy involves the use of bifunctional linkers. For example, an α-iodoacetamide derivative of N-acetyl-D-glucosamine can react with the free cysteine residue of a protein. ox.ac.uk This approach has been extended to attach chitotriose to BSA. ox.ac.ukox.ac.uk Another method utilizes dithiopyridyl chemistry to create disulfide-linked conjugates. ox.ac.ukox.ac.uk

These chemical modifications allow for the creation of a diverse library of chitotriose derivatives, enabling a systematic exploration of how structural changes impact biological function.

Enzymatic Approaches for Glycosylation and Oligomer Extension

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for modifying chitotriose. Enzymes like chitinases and chitosanases can be harnessed for both extending the oligosaccharide chain and creating novel glycoconjugates.

Transglycosylation Reactions to Form Higher Oligomers

Transglycosylation is an enzymatic reaction where a glycosyl donor is transferred to an acceptor molecule, which can be another oligosaccharide. nih.gov This process can be catalyzed by enzymes such as chitinases and lysozyme (B549824), leading to the formation of longer chito-oligosaccharides from shorter precursors like chitotriose. nih.govntu.edu.twnih.gov

For example, lysozyme can catalyze the polymerization of N-acylated chitotriose derivatives, such as N,N',N"-tri(monochloro)acetylchitotriose, to form higher-molecular-weight oligomers. nih.gov Similarly, certain chitinases exhibit transglycosylation activity, converting chitotriose and other small oligomers into larger ones. nih.govtandfonline.com The efficiency and outcome of the transglycosylation reaction can be influenced by factors such as the specific enzyme used, the substrate concentration, and the reaction conditions. nih.gov For instance, a chitinase (B1577495) from Serratia marcescens (SmChiA) when mutated at a specific tryptophan residue (W167A) showed enhanced transglycosylation activity with chitotriose as a substrate. tandfonline.com

Synthesis of Glycoconjugates Using Chitotriose 3HCl

Enzymatic synthesis provides a powerful route to create well-defined glycoconjugates using chitotriose as a building block. This can be achieved by using enzymes that catalyze the formation of a glycosidic bond between chitotriose and another molecule, such as a protein or peptide. ox.ac.uk

One approach involves the use of trans-sialidases, which can transfer sialic acid from a donor to an acceptor molecule. thieme-connect.com While not directly using chitotriose, this illustrates the principle of enzymatic glycan transfer. A more direct method involves exploiting the enzymes responsible for N-linked glycoprotein (B1211001) biosynthesis. ox.ac.uk

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. For example, chemically modified chitotriose can be used as a substrate for enzymatic reactions. This was demonstrated in the synthesis of elicitor-active chitosan oligomers, where N-acylated chitotrioses were polymerized by lysozyme. nih.gov

Structure-Activity Relationship (SAR) Studies of Modified this compound Molecules

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of chitotriose derivatives influences their biological activity. nih.govnih.gov By systematically modifying the structure and observing the resulting changes in function, researchers can identify the key molecular features responsible for a particular biological effect.

The biological activities of chito-oligosaccharides are known to be dependent on their degree of polymerization (DP), degree of N-acetylation (DA), and the sequence of acetylated and deacetylated units. mdpi.commdpi.com For instance, the antioxidant and anti-inflammatory activities of chito-oligosaccharides have been shown to be influenced by both their DP and DA. mdpi.com

In the context of antimicrobial activity, SAR studies on chitosan derivatives have revealed that modifications such as quaternization (e.g., N,N,N-trimethyl chitosan) can enhance antibacterial effects, and this activity often increases with the degree of substitution. nih.gov

For chitotriose specifically, studies have shown that its antioxidant activity can be influenced by the degree of acetylation, although findings have sometimes been inconsistent, highlighting the importance of using well-characterized, homogenous samples. mdpi.com The sequence of acetylated and deacetylated units within the trimer can also significantly impact its biological properties. mdpi.com

The development of synthetic methods to produce defined chitotriose derivatives is therefore essential for robust SAR studies. ox.ac.uk These studies provide valuable insights that can guide the rational design of new chitotriose-based molecules with enhanced or novel biological functions for various applications.

Interactive Data Table: Examples of Modified Chitotriose Derivatives and their Studied Properties

| Derivative Name | Modification Type | Enzyme/Method Used | Key Finding |

| N,N',N"-tri(monochloro)acetylchitotriose | N-acylation | Chemical Synthesis | Precursor for enzymatic polymerization to higher oligomers. nih.gov |

| Higher-molecular-weight oligomers | Polymerization | Lysozyme-catalyzed transglycosylation | Successful formation of oligomers with a degree of polymerization > 6. nih.gov |

| Partially N-deacetylated chitin oligomers | Chemoenzymatic Synthesis | Lysozyme and chemical N-demonochloroacetylation | Synthesis of oligomers with DP 4-12 exhibiting elicitor activity. nih.gov |

| Chitotriose-BSA conjugate | Conjugation | Chemical (e.g., dithiopyridyl) | Creation of neoglycoproteins for studying carbohydrate-protein interactions. ox.ac.ukox.ac.uk |